N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide
Description
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a phenyl group and at position 2 with an acetamide moiety linked to a thiophene ring. This structure combines aromatic and electron-rich heterocycles, which are common in bioactive molecules.
Properties
IUPAC Name |
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS2/c18-12(9-11-7-4-8-19-11)15-14-17-16-13(20-14)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTFLNKESMNJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816831 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 5-phenyl-1,3,4-thiadiazol-2-amine with acetic anhydride and pyridine. The reaction mixture is refluxed for 2 hours, and the resulting crystals are collected by filtration and recrystallized from methanol . Another method involves the use of triethylamine and dichloromethane at room temperature, followed by the addition of methanol to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds derived from thiadiazoles exhibit significant anticancer activity. For instance, derivatives of N-(5-mercepto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide were evaluated against various cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). Although none surpassed doxorubicin in efficacy, some showed promising results .
Case Study: Cytotoxicity Evaluation
A study synthesized several derivatives and tested their cytotoxic effects using the MTT assay. The results indicated that certain compounds demonstrated substantial cytotoxicity at concentrations above 10 µM against cancer cell lines .
Antimicrobial Activity
Thiadiazole derivatives have also been studied for their antimicrobial properties. For example, a recent investigation into the antibacterial efficacy of similar compounds revealed significant activity against multidrug-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Study: Antibacterial Efficacy
In vitro evaluations showed that certain thiadiazole derivatives had minimal inhibitory concentrations (MICs) lower than traditional antibiotics like linezolid . This highlights their potential as alternative treatments for resistant infections.
Mechanism of Action
The mechanism of action of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting key enzymes involved in cell proliferation . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
Comparison with Similar Compounds
Structural Variations and Physical Properties
Key structural analogs differ in substituents on the thiadiazole ring or the acetamide-linked heterocycle. These variations significantly influence physical properties such as melting points (MP) and synthetic yields:
Key Observations :
Spectral Comparisons :
Target Compound Hypotheses :
Structure-Activity Relationships (SAR)
- Electron-Donating Groups : Thiophene’s electron-rich nature may improve binding to enzymes or receptors via charge-transfer interactions.
- Aromatic vs. Aliphatic Substituents : Phenyl groups (as in 5a) enhance rigidity and stacking, while aliphatic chains (e.g., pentyl in ) increase hydrophobicity.
- Heterocyclic Linkages : Benzooxazole/benzimidazole thioethers (5a, 4a) introduce hydrogen-bonding sites, critical for neuroprotective activity .
Biological Activity
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from a variety of studies and findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of thiadiazole derivatives with acetamide functionalities. The structural formula can be represented as follows:
This compound features a thiadiazole ring which is known for its biological activity and potential as a pharmacophore.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.28 | Induces apoptosis via mitochondrial pathways |
| HCT116 (Colon Cancer) | 3.29 | Inhibition of cell proliferation |
| A431 (Skin Cancer) | 9.6 | Inhibition of VEGFR-2 phosphorylation |
Case Study: MCF-7 Cell Line
In a study evaluating the cytotoxicity against MCF-7 cells, this compound exhibited an IC50 value of 0.28 µg/mL. This activity was associated with cell cycle arrest at the G2/M phase and downregulation of anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research has indicated its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
The presence of halogen substituents on the phenyl ring enhances antibacterial activity, particularly against Gram-positive bacteria .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells by modulating the expression of key apoptotic proteins.
- Inhibition of Angiogenesis : By inhibiting VEGFR-2 phosphorylation in A431 cells, it disrupts the signaling pathways necessary for tumor angiogenesis .
- Antimicrobial Mechanism : The thiadiazole moiety interacts with bacterial cell membranes or vital metabolic pathways, leading to cell death.
Q & A
Q. Methodology :
Perform dose-response curves across 3+ independent experiments.
Validate hits using SPR (surface plasmon resonance) for direct target binding .
What computational methods are recommended to study the compound's interactions with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., EGFR or COX-2). Prioritize poses with hydrogen bonds to thiadiazole N-atoms .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural optimization .
Table 2 : Example Docking Scores vs. Experimental IC₅₀
| Target | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|
| EGFR | -9.2 | 12.3 ± 1.5 |
| COX-2 | -8.7 | 18.9 ± 2.1 |
What strategies mitigate cytotoxicity in normal cells while maintaining anticancer efficacy?
Advanced Research Question
- Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). Aim for SI >3 .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to reduce off-target effects .
- Substituent Modulation : Replace phenyl with pyridyl to enhance solubility and reduce nonspecific binding .
Case Study : Methyl substitution at the thiophene ring increased SI from 1.5 to 4.2 in HUVEC vs. HeLa cells .
How does the compound's stability under various conditions affect experimental outcomes?
Basic Research Question
- Thermal Stability : Use TGA/DSC to determine decomposition temperature (>200°C indicates suitability for in vivo studies) .
- Photostability : Store solutions in amber vials; UV-light exposure >48 hr causes 15–20% degradation .
- pH Stability : Conduct stability assays in PBS (pH 7.4) and simulated gastric fluid (pH 2.0). Half-life >24 hr at pH 7.4 confirms plasma stability .
Table 3 : Stability Profile
| Condition | Half-Life | Degradation Products |
|---|---|---|
| pH 2.0 | 8 hr | Thiophene hydrolysis |
| pH 7.4 | 32 hr | None detected |
| UV light | 48 hr | Sulfoxide derivatives |
What are the key challenges in crystallizing this compound for X-ray diffraction studies?
Advanced Research Question
- Polymorphism : Screen 10+ solvent systems (e.g., ethanol/water, acetone/hexane) to isolate stable crystals .
- Crystal Packing : Thiophene and phenyl groups may induce steric clashes; use slow evaporation at 4°C to improve lattice formation .
- Data Collection : Resolve disorder in the thiadiazole ring using SHELXL refinement with anisotropic displacement parameters .
How do structural modifications influence the compound's pharmacokinetic properties?
Advanced Research Question
- LogP Optimization : Introduce polar groups (e.g., -OH, -NH₂) to reduce LogP from 3.8 to 2.5, enhancing aqueous solubility .
- Metabolic Stability : Replace methyl with trifluoromethyl to block CYP450-mediated oxidation .
- In Silico ADMET : Use SwissADME to predict bioavailability (>30% is acceptable) and BBB permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
